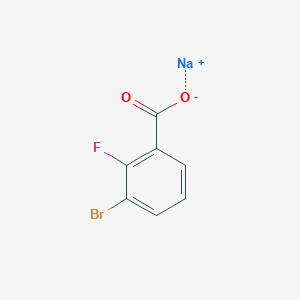

Sodium 3-bromo-2-fluorobenzoate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H3BrFNaO2 |

|---|---|

Molecular Weight |

240.99 g/mol |

IUPAC Name |

sodium;3-bromo-2-fluorobenzoate |

InChI |

InChI=1S/C7H4BrFO2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |

InChI Key |

APBHFPHREVOBAY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Fluorobenzoic Acid and Its Conversion to Sodium 3 Bromo 2 Fluorobenzoate

Approaches to the Aromatic Core: 3-Bromo-2-fluorobenzoic Acid Synthesis

The construction of the 3-bromo-2-fluorobenzoic acid molecule can be approached from several distinct synthetic angles, each with its own set of precursors and reaction conditions.

Direct synthesis methods aim to construct the target molecule in a minimal number of steps from readily available starting materials. One prominent method involves the Sandmeyer-type reaction starting from an amino-substituted benzoic acid. For instance, 2-amino-3-fluorobenzoic acid can be converted to 2-bromo-3-fluorobenzoic acid. chemicalbook.com The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid at low temperatures, followed by the introduction of bromine using a copper(I) bromide catalyst. chemicalbook.com

Another direct approach utilizes organometallic intermediates. Starting with 2-fluorobromobenzene, a strong base like n-butyllithium is used to generate a phenyllithium (B1222949) reagent, which then reacts with carbon dioxide to introduce the carboxylic acid group, yielding 3-bromo-2-fluorobenzoic acid. nbinno.comguidechem.com This method requires stringent anhydrous and low-temperature conditions to ensure high yield and prevent side reactions. guidechem.com

This strategy focuses on introducing the carboxyl group onto a pre-existing aryl halide framework. The most common example is the carboxylation of 2-fluorobromobenzene. guidechem.com This transformation is typically achieved through ortho-metalation followed by quenching with an electrophile.

The process begins with the deprotonation of 2-fluorobromobenzene using a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, at a position directed by the existing halogen substituents. guidechem.com This creates a highly reactive phenyllithium intermediate. The subsequent introduction of carbon dioxide (often from dry ice) allows for the formation of a carboxylate salt. nbinno.comguidechem.com The reaction must be carefully quenched, typically with a weakly acidic solution like aqueous ammonium (B1175870) chloride, to protonate the carboxylate and yield the final 3-bromo-2-fluorobenzoic acid. guidechem.com Strict control of temperature and atmosphere (anhydrous, oxygen-free) is crucial for the success of this reaction. guidechem.com

Table 1: Carboxylation of an Aryl Halide Precursor

| Starting Material | Key Reagents | Intermediate | Product | Reference |

|---|---|---|---|---|

| 2-Fluorobromobenzene | 1. n-Butyllithium or LDA 2. Carbon Dioxide (CO₂) | Phenyllithium Reagent | 3-Bromo-2-fluorobenzoic acid | nbinno.comguidechem.com |

Complex aromatic compounds are often assembled through multi-step sequences where functional groups are interconverted. The hydrolysis of a nitrile (a cyano group) to a carboxylic acid is a robust and common transformation in organic synthesis. One industrial method for producing 3-bromo-2-fluorobenzoic acid starts with m-fluorobenzotrifluoride. nbinno.comgoogle.com This precursor undergoes a series of reactions including nitration, bromination, reduction of the nitro group to an amine, deamination (removal of the amino group), and finally, hydrolysis of the trifluoromethyl group to a carboxylic acid group to yield the target product. nbinno.comgoogle.com

Similarly, synthetic routes can be designed starting from substituted benzonitriles. For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) has been developed, which can then be hydrolyzed to the corresponding benzoic acid. nih.gov The conversion of benzonitriles from benzoic acids and their derivatives is also a well-established field. google.comyoutube.com

Conversely, decarboxylation, the removal of a carboxyl group, is a more challenging transformation for aromatic acids compared to their aliphatic counterparts. nih.govrsc.org It typically requires high temperatures (often above 140°C) and the presence of ortho-substituents to facilitate CO2 extrusion. nih.govrsc.org When sodium salts of benzoic acids are heated with soda-lime (a mixture of NaOH and CaO), they can be decarboxylated to form the corresponding hydrocarbon, such as benzene (B151609) from sodium benzoate (B1203000). youtube.com However, due to the harsh conditions required, this is not a typical strategy for the synthesis of complex substituted aromatics but rather a reaction that illustrates the stability of the aromatic carboxyl group.

Table 2: Multi-Step Synthesis via Hydrolysis

| Starting Material | Key Transformation Steps | Final Step | Product | Reference |

|---|---|---|---|---|

| m-Fluorobenzotrifluoride | Nitration, Bromination, Reduction, Deamination | Hydrolysis | 3-Bromo-2-fluorobenzoic acid | nbinno.comgoogle.com |

This approach involves the introduction of a halogen atom onto a benzoic acid derivative through electrophilic aromatic substitution. masterorganicchemistry.com The carboxyl group on a benzene ring is a deactivating and meta-directing group for electrophilic substitution. youtube.com Therefore, direct bromination of benzoic acid typically yields m-bromobenzoic acid. youtube.comijisrt.com

In the case of 3-bromo-2-fluorobenzoic acid, the substitution pattern is dictated by the combined directing effects of the ortho-para directing fluorine atom and the meta-directing carboxyl group. Achieving high regioselectivity can be challenging. However, specific methods have been developed to control the position of halogenation. For instance, reacting benzoic acids with a halogenating agent in the presence of an alkaline compound can highly selectively produce 2-halogenated benzoic acids. google.com For the bromination of aromatic rings that are not highly activated, a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) is generally required to polarize the bromine molecule and increase its electrophilicity. masterorganicchemistry.comyoutube.commt.com

Catalytic Strategies in Halogenated Aromatic Synthesis

Modern synthetic chemistry heavily relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity.

A powerful method for synthesizing benzoic acid derivatives is the palladium-catalyzed carbonylation of aryl halides. nih.gov This reaction, first detailed by Heck, involves the coupling of an aryl halide (like an aryl bromide), carbon monoxide (CO), and a nucleophile in the presence of a palladium catalyst. nih.gov When the nucleophile is an alcohol, the product is a benzoate ester; when it is water, a benzoic acid is formed.

This methodology offers a regioselective route to carbonyl compounds. Recent advancements have focused on developing more general and user-friendly systems. For example, using specific ligands like Xantphos allows for the carbonylation of aryl bromides to proceed efficiently at atmospheric pressure of CO, which is a significant practical advantage. nih.gov The mechanism typically involves the oxidative addition of the aryl halide to the palladium(0) catalyst as a key step. acs.org

To circumvent the use of highly toxic and flammable carbon monoxide gas, researchers have developed various "CO surrogates" that release CO in situ. rsc.org This progress makes carbonylation reactions more accessible and sustainable for both academic and industrial laboratories. rsc.org While the reaction is most robust for aryl iodides and bromides, methods have also been developed for the more challenging carbonylation of aryl chlorides. acs.org

Table 3: Palladium-Catalyzed Carbonylation

| Substrate | Carbon Source | Catalyst System | Nucleophile | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halide (e.g., Aryl Bromide) | Carbon Monoxide (CO) or CO Surrogate | Palladium Complex (e.g., with Xantphos ligand) | Alcohol (ROH) or Water (H₂O) | Benzoate Ester or Benzoic Acid | nih.govrsc.org |

Photoredox Catalysis in Aryl Halide Transformations

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the activation of small molecules through single-electron transfer (SET) processes. nih.gov This methodology utilizes photocatalysts, such as iridium and ruthenium complexes or organic dyes, which absorb light to reach an excited state with altered redox potentials. nih.govacs.org In the context of aryl halide transformations, these excited photocatalysts can engage in SET with an aryl halide.

The general mechanism for the reductive activation of an aryl halide (Ar-X) begins with the photoexcitation of the catalyst (PC) to its excited state (PC*). This excited catalyst can then reduce the aryl halide, generating an aryl radical (Ar•) and a halide anion (X⁻), while the catalyst is oxidized. researchgate.netnih.gov The highly reactive aryl radical can then participate in a variety of bond-forming reactions.

A significant challenge in using aryl bromides and chlorides is their highly negative reduction potential, which makes the initial electron transfer step difficult. acs.org To overcome this, strategies involving dual catalytic systems have been developed. acs.org These systems merge photoredox catalysis with another catalytic cycle, such as one involving nickel or palladium. researchgate.netnih.gov For instance, in a dual catalytic system, the photocatalyst can generate an aryl radical from an aryl halide, which is then intercepted by a low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)). researchgate.net This leads to the formation of a high-valent organometallic intermediate that can undergo reductive elimination to form the desired product, all often at ambient temperatures. nih.govacs.org

Another approach involves generating the aryl radical from more easily reduced precursors like aryldiazonium salts. nih.govacs.org The photocatalyst reduces the diazonium salt to produce an aryl radical, which can then be used in subsequent C-H arylation or other coupling reactions. acs.org These photoredox methods provide a milder alternative to traditional transition-metal-catalyzed reactions, which often require high temperatures. nih.gov

Radical Mediated Synthetic Routes for Aryl Bromides from Carboxylic Acids

The conversion of aromatic carboxylic acids into aryl bromides is a key transformation in organic synthesis. A classic method that proceeds through a radical pathway is the Hunsdiecker reaction. byjus.comvedantu.com This reaction involves the thermal decomposition of silver(I) salts of carboxylic acids in the presence of bromine. organic-chemistry.org

The mechanism is believed to proceed via a radical chain process. organic-chemistry.orgwikipedia.org The silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.comwikipedia.org Homolytic cleavage of the weak oxygen-bromine bond generates a carboxyl radical and a bromine atom. byjus.com The carboxyl radical then rapidly undergoes decarboxylation to form an aryl radical and carbon dioxide. wikipedia.org This aryl radical subsequently abstracts a bromine atom from another acyl hypobromite molecule or other bromine source to yield the final aryl bromide product and propagate the radical chain. byjus.comiitk.ac.in

Hunsdiecker Reaction Mechanism:

Intermediate Formation: RCOOAg + Br₂ → RCOOBr + AgBr

Initiation: RCOOBr → RCOO• + Br•

Decarboxylation: RCOO• → R• + CO₂

Propagation: R• + RCOOBr → RBr + RCOO•

While the Hunsdiecker reaction is a fundamental tool, the requirement for a stoichiometric silver salt makes it costly. scientificupdate.com This has driven the development of more advanced, transition-metal-free methodologies for the decarboxylative bromination of aromatic acids. nih.govrsc.org One such method utilizes tetrabutylammonium (B224687) tribromide in the presence of a base like potassium phosphate. scientificupdate.com This approach is applicable to a wide range of electron-rich aromatic and heteroaromatic acids, which were often poor substrates in traditional Hunsdiecker-type reactions. rsc.orgresearchgate.net Interestingly, mechanistic studies on some of these modern procedures suggest they may proceed through a concerted, non-radical pathway, in contrast to the classical Hunsdiecker reaction. nih.govrsc.orgrsc.org

| Method | Key Reagents | Proposed Intermediate | Metal Requirement | Typical Substrates |

|---|---|---|---|---|

| Classic Hunsdiecker Reaction | Silver(I) carboxylate, Bromine (Br₂) | Aryl Radical | Stoichiometric Silver (Ag) | Aliphatic and some aromatic acids |

| Modern Transition-Metal-Free Bromination | Aromatic carboxylic acid, Brominating agent (e.g., TBATB), Base (e.g., K₃PO₄) | Concerted Transition State (proposed) | None | Electron-rich aromatic and heteroaromatic acids |

Advanced Methodologies for Aromatic Carboxylic Acid Conversion

Modern synthetic chemistry offers several advanced routes for the preparation of aromatic carboxylic acids like 3-bromo-2-fluorobenzoic acid, moving beyond classical oxidation methods. These techniques often provide higher yields, better functional group tolerance, and milder reaction conditions.

One of the most common and direct methods for synthesizing 3-bromo-2-fluorobenzoic acid involves the ortho-lithiation of a substituted arene followed by carboxylation. guidechem.comnbinno.com In this approach, a precursor such as 1-bromo-2-fluorobenzene (B92463) is treated with a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures. nbinno.com This selectively removes a proton from the position between the fluorine and bromine atoms, generating a highly reactive aryllithium intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. guidechem.com A final acidic workup protonates the carboxylate to yield the desired product. guidechem.com

Transition-metal-catalyzed carboxylation has also become a cornerstone for synthesizing aromatic carboxylic acids. numberanalytics.com These methods use catalysts based on palladium, nickel, or copper to facilitate the insertion of CO₂ into an aryl-halide or aryl-triflate bond. numberanalytics.comorganic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl precursor to the metal center, followed by CO₂ insertion into the metal-carbon bond, and finally, reductive elimination to release the aromatic carboxylic acid and regenerate the active catalyst. numberanalytics.com

Furthermore, visible-light-mediated carboxylation reactions have been developed as a green and efficient alternative. organic-chemistry.org These reactions can utilize (hetero)aryl bromides, a nickel catalyst, and a photocatalyst. Sodium formate (B1220265) often serves as the carboxylation agent, avoiding the need for gaseous carbon dioxide. organic-chemistry.org

| Methodology | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Directed ortho-Metalation | 1-Bromo-2-fluorobenzene | n-Butyllithium, Carbon Dioxide (CO₂) | Formation of an aryllithium intermediate followed by reaction with CO₂. guidechem.comnbinno.com |

| Palladium-Catalyzed Hydroxycarbonylation | Aryl Halide (e.g., Aryl Bromide) | Pd Catalyst, CO source (e.g., Potassium Formate) | Palladium-catalyzed reaction that introduces a carboxylic acid group using a CO surrogate under mild conditions. organic-chemistry.org |

| Nickel/Photoredox-Catalyzed Carboxylation | Aryl Bromide | Ni Catalyst, Photocatalyst, Sodium Formate | A dual catalytic system that uses light energy to drive the carboxylation of aryl bromides. organic-chemistry.org |

Salt Formation Mechanisms and Optimization for Sodium 3-Bromo-2-fluorobenzoate Synthesis

The conversion of 3-bromo-2-fluorobenzoic acid to its sodium salt, this compound, is fundamentally an acid-base neutralization reaction. libretexts.orglibretexts.org As a carboxylic acid, 3-bromo-2-fluorobenzoic acid is acidic and will readily react with a suitable sodium base to form an ionic salt and a byproduct, typically water or carbonic acid (which decomposes to water and carbon dioxide). libretexts.orglibretexts.org

The general reaction mechanism involves the transfer of a proton (H⁺) from the carboxylic acid's hydroxyl group to the base.

Reaction with Sodium Hydroxide (B78521): C₇H₄BrFO₂H + NaOH → C₇H₃BrFO₂Na + H₂O

Reaction with Sodium Bicarbonate: C₇H₄BrFO₂H + NaHCO₃ → C₇H₃BrFO₂Na + H₂O + CO₂(g)

The resulting product, this compound, is an ionic salt composed of the sodium cation (Na⁺) and the 3-bromo-2-fluorobenzoate anion (C₇H₃BrFO₂⁻). ncats.iofda.gov These salts are typically crystalline solids and often exhibit significantly higher water solubility compared to the parent carboxylic acid. libretexts.org

Optimization of the salt formation process is critical to ensure high yield, purity, and desired physical characteristics of the final product. Key parameters for optimization include:

Choice of Base: While strong bases like sodium hydroxide ensure complete reaction, weaker bases like sodium bicarbonate can also be used and may be preferable if the starting material is sensitive to high pH. The choice can influence the final pH of the solution and the ease of purification.

Stoichiometry: Precise control of the molar ratio between the acid and base is crucial. Using a slight excess of the acid and monitoring the pH can ensure that no unreacted base remains, which could be an impurity in the final product.

Solvent Selection: The choice of solvent affects the solubility of both the reactants and the product. Water is a common choice for sodium salts due to their high aqueous solubility. libretexts.org However, co-solvents may be used to control the crystallization process.

Temperature and Addition Rate: The reaction is often exothermic. Controlling the temperature by cooling or by slow addition of the base can prevent side reactions and ensure consistent crystal formation upon isolation.

Isolation and Purification: The sodium salt is typically isolated by evaporation of the solvent or by precipitation through the addition of a less polar anti-solvent. The resulting solid can then be washed and dried to achieve the desired purity. Techniques like recrystallization can be employed for further purification.

Theoretical and Computational Chemistry Approaches to Sodium 3 Bromo 2 Fluorobenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Reactivity Prediction of Halogenated Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the reactivity of halogenated aromatic compounds. nih.govnih.gov These "first-principles" methods solve the electronic Schrödinger equation to determine molecular properties based only on physical constants and the atomic composition of the system. wikipedia.org

Density Functional Theory (DFT) has become a widely used method due to its balance of computational cost and accuracy. nih.gov For halogenated systems, various functionals are employed to approximate the exchange-correlation energy, which is the most challenging component of the calculation. nih.govrsc.org The choice of functional can significantly impact the accuracy of predicted properties, and benchmark studies are often performed to identify the most suitable functional for a particular class of compounds. nih.govrsc.org For halogenated benzenes, double hybrid functionals that include dispersion corrections, such as B2PLYPD and mPW2PLYPD, have shown excellent agreement with high-level coupled-cluster calculations. nih.gov DFT-based reactivity descriptors, such as global hardness, electrophilicity, and chemical potential, are valuable for rationalizing the reactivity patterns in molecular systems. researchgate.net

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematically improvable hierarchy of accuracy. wikipedia.org While computationally more demanding than DFT, they are often used as a benchmark for less expensive methods. nih.gov For halogenated systems, where electron correlation and relativistic effects can be significant, especially for heavier halogens like bromine, high-level ab initio calculations are crucial for obtaining reliable results. nih.govaps.org These methods are instrumental in predicting geometries, interaction energies, and spectroscopic properties of halogen atom-benzene complexes. nih.gov

For Sodium 3-bromo-2-fluorobenzoate, these quantum chemical methods can be applied to:

Below is a table illustrating the kind of data that can be obtained from DFT calculations on a molecule like 3-bromo-2-fluorobenzoic acid, the anionic component of this compound.

| Calculated Property | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |

|---|---|---|

| Dipole Moment (Debye) | 2.5 | 2.8 |

| HOMO Energy (eV) | -7.2 | -7.5 |

| LUMO Energy (eV) | -1.5 | -1.3 |

| HOMO-LUMO Gap (eV) | 5.7 | 6.2 |

| Global Hardness (η) | 2.85 | 3.1 |

| Electrophilicity Index (ω) | 2.1 | 2.3 |

This table is illustrative and shows the type of data generated by DFT calculations. The values are representative for a halogenated benzoic acid.

Computational Spectroscopy for Correlating Theoretical Predictions with Experimental Vibrational and Electronic Spectra

Computational spectroscopy plays a vital role in interpreting and assigning experimental spectra, such as infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. nih.gov By calculating spectroscopic properties from first principles, a direct comparison with experimental data can be made, leading to a more accurate understanding of the molecular structure and vibrations. figshare.comtcsedsystem.edu

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies and intensities are routinely performed using DFT and ab initio methods. tcsedsystem.edu The calculated harmonic frequencies often systematically overestimate the experimental fundamental frequencies due to the neglect of anharmonicity and basis set limitations. This discrepancy is commonly corrected by applying a scaling factor or by performing more computationally expensive anharmonic frequency calculations. nih.gov The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsional vibrations within the molecule. chemrxiv.org

For this compound, calculated vibrational spectra can help in:

The following table provides an example of calculated vibrational frequencies and their assignments for a halogenated benzoic acid.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| ν(O-H) | 3550 | O-H stretch |

| ν(C=O) | 1720 | C=O stretch |

| ν(C-Br) | 650 | C-Br stretch |

| ν(C-F) | 1100 | C-F stretch |

This table is for illustrative purposes. The values are typical for a halogenated benzoic acid and not specific to this compound.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in UV-Vis spectra. tcsedsystem.eduacs.org These calculations can predict the λmax values and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. tcsedsystem.edu For halogenated compounds, TD-DFT can help understand how the presence of halogens affects the electronic structure and the resulting electronic spectra.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions of Benzoate (B1203000) Salts

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of larger systems, such as a salt in solution or in the solid state. unipi.itdovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic behavior over time. researchgate.net

For this compound, MD simulations can be employed to:

The accuracy of MD simulations heavily relies on the quality of the force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. unipi.it For novel molecules like this compound, a specific force field may need to be developed and parameterized using data from high-level quantum chemical calculations. unipi.it

Development of New Computational Models for Halogenated Aromatic Systems

The unique properties of halogenated aromatic systems, such as the formation of halogen bonds and the influence of heavy atoms on electronic structure, present ongoing challenges for computational models. nih.govacs.org Consequently, there is continuous research focused on developing new and improved theoretical methods to accurately describe these systems.

This includes the development of:

The development of these models is essential for achieving predictive accuracy in the computational study of molecules like this compound. nih.gov

Application of Machine Learning in Computational Chemistry for Chemical Reaction Modeling

In recent years, machine learning (ML) has emerged as a powerful tool in computational chemistry to accelerate and improve the prediction of chemical properties and reaction outcomes. nih.govresearch.google ML models can be trained on large datasets of chemical information, often generated by high-throughput quantum chemical calculations, to learn complex structure-property relationships. researchgate.net

For halogenated aromatic systems, ML can be applied to:

The integration of machine learning with quantum chemistry and molecular simulations holds great promise for advancing our understanding and predictive capabilities for complex molecules like this compound. researchgate.netfnasjournals.com

Reaction Mechanisms and Chemical Transformations of 3 Bromo 2 Fluorobenzoic Acid Derivatives

Reactivity Profiles of Carboxylic Acid and Halogen Functionalities in Substituted Benzoates

The reactivity of 3-bromo-2-fluorobenzoic acid derivatives is a composite of the individual reactivities of the carboxylate group and the two halogen substituents, which mutually influence one another.

Carboxylic Acid Functionality : The acidity of the carboxylic acid group is significantly enhanced by the presence of the electron-withdrawing halogen substituents. libretexts.org Both fluorine and bromine exert a negative inductive effect (-I), pulling electron density away from the aromatic ring and through the sigma bonds. libretexts.orgquora.com This effect stabilizes the resulting carboxylate anion, making the parent acid more acidic than benzoic acid itself. libretexts.org The fluorine atom at the ortho position has a particularly strong influence due to its high electronegativity and proximity to the carboxylic group. quora.com This is further amplified by the "ortho-effect," a phenomenon where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid, which is attributed to a combination of steric and electronic factors. libretexts.org

Halogen Functionalities : The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are the primary sites for substitution and coupling reactions. The C-Br bond is weaker and more polarizable than the C-F bond, making the bromine atom a better leaving group in nucleophilic aromatic substitution and the more reactive site in transition-metal-catalyzed cross-coupling reactions. The fluorine atom, being highly electronegative, strongly polarizes its attached carbon atom but is generally a poor leaving group in these reactions.

The interplay of these functionalities allows for selective transformations. For instance, reactions can be directed at the carboxylic acid group (e.g., esterification, amidation) under conditions that leave the halogen atoms untouched, or conversely, the C-Br bond can be selectively targeted for cross-coupling reactions without affecting the carboxylate or the C-F bond. nih.gov

| Functional Group | Key Reactivity Characteristics | Influencing Factors |

| Carboxylic Acid (-COOH) | Acidity, esterification, amidation, reduction | Electron-withdrawing effects of F and Br (-I effect), Ortho-effect of fluorine |

| Bromine (-Br) | Nucleophilic substitution, catalytic cross-coupling (e.g., Suzuki, Heck), Grignard reagent formation | Weaker C-Br bond, good leaving group |

| Fluorine (-F) | Modulates ring electronics, generally unreactive as a leaving group | Strong C-F bond, high electronegativity |

Mechanistic Investigations of Nucleophilic and Electrophilic Substitution Reactions on Halogenated Aromatic Rings

The halogenated aromatic ring of 3-bromo-2-fluorobenzoic acid is susceptible to both nucleophilic and electrophilic substitution, with the reaction pathway and outcome governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution : The carboxylic acid group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. doubtnut.com This is because it strongly withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Halogens are also deactivating but are typically ortho-, para-directing. In the case of 3-bromo-2-fluorobenzoic acid, the combined deactivating effects of all three substituents make the ring significantly less reactive. Any electrophilic substitution would be predicted to occur at the positions meta to the carboxyl group (positions 3 and 5) and ortho/para to the halogens. The directing effects are complex, but the most likely positions for substitution are C5 (meta to COOH, ortho to Br, para to F) and to a lesser extent C4 (para to F, ortho to Br).

Nucleophilic Aromatic Substitution (SNAr) : While less common for simple aryl halides, SNAr can occur if the ring is sufficiently activated by electron-withdrawing groups. The carboxylate, fluorine, and bromine all contribute to making the ring electron-deficient and thus more susceptible to attack by strong nucleophiles. The reaction typically proceeds via a two-step mechanism involving the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. In this molecule, the bromine atom is the superior leaving group compared to fluorine. Therefore, nucleophilic substitution reactions would preferentially occur at the C3 position, replacing the bromine atom.

Radical Intermediates and Pathways in Aryl Bromide Transformations

Transformations involving the C-Br bond can also proceed through radical pathways, particularly under electrochemical conditions or in certain transition-metal-catalyzed reactions. chemrxiv.org A free radical is a neutral species containing an unpaired electron. ucr.edu

The generation of an aryl radical from an aryl bromide can be initiated by single-electron transfer (SET) from a reduced metal catalyst or an electrode. This process involves the transfer of an electron into the low-lying σ* orbital of the C-Br bond, leading to its homolytic cleavage and the formation of a 3-carboxy-2-fluorophenyl radical and a bromide ion.

Initiation: Ar-Br + [Catalyst]n-1 → [Ar-Br]•- + [Catalyst]n Fragmentation: [Ar-Br]•- → Ar• + Br-

Once formed, this highly reactive aryl radical can participate in various subsequent reactions. In radical chain reactions, it can abstract a hydrogen atom from a solvent or another molecule or add to an alkene. masterorganicchemistry.com In the context of cross-coupling reactions, the aryl radical can be trapped by a metal center to continue the catalytic cycle. chemrxiv.org Radical-trapping experiments, for example using agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), can provide evidence for the formation of these radical intermediates during a reaction. chemrxiv.org

Catalytic Activation Mechanisms for Halogenated Aromatic Compounds

The C-Br bond in 3-bromo-2-fluorobenzoic acid derivatives is readily activated by transition metal catalysts, enabling a wide range of C-C and C-N bond-forming cross-coupling reactions. Palladium- and copper-based catalysts are most commonly employed. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) : The Suzuki reaction couples an aryl halide with an organoboron compound. scielo.br The generally accepted catalytic cycle involves three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the 3-bromo-2-fluorobenzoate, forming an Ar-Pd(II)-Br complex.

Transmetalation : The boron species (e.g., an arylboronic acid) reacts with the Pd(II) complex, transferring its organic group to the palladium center and displacing the bromide. This step typically requires a base to activate the boronic acid. scielo.br

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Copper-Catalyzed Amination (Ullmann Condensation) : This reaction forms a C-N bond between an aryl halide and an amine. nih.gov Copper(I) catalysts are often used. The mechanism is thought to involve the coordination of the amine and the aryl halide to the copper center, followed by a reductive elimination-type step to form the C-N bond. This method is particularly useful for coupling with benzoic acid derivatives, as it can be chemo- and regioselective, often not requiring protection of the carboxylic acid group. nih.gov

| Reaction Type | Catalyst System (Example) | Bond Formed | Mechanistic Steps |

| Suzuki Coupling | Pd(OAc)2/PPh3 | C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

| Ullmann Amination | Cu/Cu2O | C-N | Coordination, Reductive Elimination |

| Heck Coupling | Pd(0) catalyst | C-C (alkene) | Oxidative Addition, Carbopalladation, β-Hydride Elimination |

Influence of Halogen Substitution (Bromine and Fluorine) on Aromatic Ring Reactivity and Regioselectivity

Inductive Effect (-I) : As highly electronegative elements, both fluorine and bromine pull electron density from the ring through the sigma bond network. quora.com Fluorine is more electronegative than bromine, so its inductive effect is stronger. quora.com This effect deactivates the ring towards electrophilic attack and stabilizes anionic intermediates formed during nucleophilic attack.

Mesomeric (Resonance) Effect (+M) : Both halogens possess lone pairs of electrons that can be donated to the aromatic π-system. quora.com This effect increases electron density on the ring, particularly at the ortho and para positions, and opposes the inductive effect. The +M effect is generally stronger for fluorine than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the 4p-2p overlap for bromine. quora.com

In 3-bromo-2-fluorobenzoic acid:

The fluorine at the ortho position strongly deactivates the ring via its -I effect but directs activating electron density via its +M effect to the C3 (bromo-substituted) and C5 positions. Its proximity to the carboxyl group also contributes to the ortho-effect, enhancing acidity. libretexts.org

The bromine at the meta position also deactivates the ring via its -I effect. Its +M effect directs to the C2 (fluoro-substituted) and C4/C6 positions.

The net result is a highly electron-deficient aromatic ring. For electrophilic substitution, the strong deactivation by all three groups makes the reaction difficult. For nucleophilic and organometallic reactions, the C-Br bond at the C3 position is the most reactive site, as it is a better leaving group than fluorine and is on a carbon atom activated by the ortho-fluorine's electron-withdrawing inductive effect. This electronic setup allows for high regioselectivity in reactions like catalytic cross-coupling, which almost exclusively occurs at the C-Br bond.

Environmental Chemistry: Abiotic and Biotic Degradation of Benzoates and Halogenated Aromatics

Photochemical Degradation Pathways of Halogenated Benzoate (B1203000) Compounds in Environmental Media

Photochemical degradation, initiated by the absorption of light, represents a significant abiotic pathway for the transformation of halogenated aromatic compounds in the environment. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which involves photosensitizers that absorb light and transfer the energy to the target compound.

For halogenated benzoates, photochemical reactions can lead to the cleavage of the carbon-halogen bond. The energy from light absorption can excite the molecule to a higher energy state, making it more susceptible to bond breaking. Research into related compounds, such as 4-fluorobenzoate, has shown that benzoates can act as photosensitization catalysts, facilitating light-powered reactions. nih.gov This suggests that Sodium 3-bromo-2-fluorobenzoate could potentially participate in similar photochemical processes, either by being degraded itself or by influencing the degradation of other compounds. Mechanistic studies indicate that photosensitizers can undergo photodecomposition when exposed to light, a process that can be accelerated in the presence of other molecules. nih.gov

The degradation pathway may involve the formation of radical intermediates, leading to dehalogenation or the breakdown of the aromatic ring. The presence of multiple halogen substituents, such as bromine and fluorine on the same ring, complicates the exact pathway, with the weaker carbon-bromine bond being a more likely initial site of cleavage compared to the stronger carbon-fluorine bond.

Hydrolytic Stability and Degradation Mechanisms in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group (-OH) from water. nih.gov This is a critical abiotic degradation pathway in aqueous environments.

The stability of a halogenated benzoate against hydrolysis is largely dependent on the type and position of the halogen on the aromatic ring. The strength of the carbon-halogen bond is a key factor; weaker bonds are more susceptible to cleavage. In the case of this compound, the carbon-bromine bond is significantly weaker and thus more reactive than the carbon-fluorine bond. Studies on a range of halogenated benzoates have shown that brominated and iodinated benzoates are more readily dehalogenated than their chlorinated or fluorinated counterparts. dss.go.th This suggests that the primary hydrolytic degradation step for this compound would likely be the cleavage of the C-Br bond to form 2-fluoro-3-hydroxybenzoic acid. The fluorine atom would be more resistant to hydrolysis.

Table 1: Relative Bond Strength and Susceptibility to Cleavage

| Carbon-Halogen Bond | Average Bond Energy (kJ/mol) | Relative Susceptibility to Hydrolytic Cleavage |

| C-F | 485 | Low |

| C-Cl | 339 | Moderate |

| C-Br | 285 | High |

| C-I | 213 | Very High |

| This interactive table allows users to sort data by bond energy or susceptibility to cleavage. |

This reaction is often slow under typical environmental pH and temperature conditions but can be a significant long-term degradation pathway. The resulting hydroxylated aromatic compounds are generally less toxic and more susceptible to further microbial degradation.

Aerobic and Anaerobic Biotic Degradation Processes for Aromatic Carboxylic Acids

Microbial activity is a primary driver for the degradation of aromatic compounds in the environment. Both aerobic (oxygen-present) and anaerobic (oxygen-absent) pathways exist for the breakdown of halogenated benzoates. arizona.edu

Under aerobic conditions, bacteria utilize enzymes like dioxygenases and hydrolytic dehalogenases to break down these compounds. nih.govarizona.edu Dioxygenases initiate the attack by incorporating both atoms of an oxygen molecule into the aromatic ring, leading to ring cleavage and subsequent degradation. Hydrolytic dehalogenases catalyze the replacement of a halogen with a hydroxyl group, a crucial dehalogenation step. nih.gov Many bacterial strains can use lower-chlorinated benzoates as their sole source of carbon and energy. arizona.edu

Under anaerobic conditions, a key process is reductive dechlorination, where the halogenated compound is used as an electron acceptor. researchgate.net In this process, the halogen atom is removed and replaced with a hydrogen atom. For instance, Desulfomonile tiedjei is known to reductively dechlorinate 3-chlorobenzoate (B1228886) to benzoate. researchgate.net Furthermore, some photoheterotrophic bacteria, such as Rhodopseudomonas palustris, are capable of anaerobically degrading 3-chlorobenzoate and 3-bromobenzoate when exposed to light. nih.gov Given these examples, it is plausible that microbial consortia in anaerobic sediments could reductively dehalogenate this compound, likely targeting the more reactive bromine atom first.

Table 2: Examples of Microorganisms Involved in Halogenated Benzoate Degradation

| Microorganism | Halogenated Substrate(s) | Degradation Condition | Key Process |

| Pseudomonas sp. CBS3 | Chlorobenzoates | Aerobic | Hydrolytic Dehalogenation nih.gov |

| Acinetobacter sp. ADP1 | Benzoate | Aerobic | Ring Cleavage nih.gov |

| Desulfomonile tiedjei | 3-Chlorobenzoate | Anaerobic | Reductive Dechlorination researchgate.net |

| Rhodopseudomonas palustris | 3-Chlorobenzoate, 3-Bromobenzoate | Anaerobic (light) | Photoheterotrophic Degradation nih.gov |

| This interactive table provides examples of microbial degradation of related compounds. |

Factors Influencing Degradation Rates and Environmental Persistence of Substituted Benzoates

The rate and extent of degradation of substituted benzoates in the environment are not constant but are influenced by a multitude of factors. The persistence of a compound like this compound is determined by the interplay of these variables.

Chemical Structure: The type, number, and position of substituents on the benzoate ring are critical. As noted, the nature of the halogen is paramount; the C-Br bond is more easily cleaved than the C-F bond, suggesting lower persistence for brominated compounds compared to highly fluorinated ones. dss.go.th

Electron Acceptor Conditions: The presence or absence of oxygen and other electron acceptors like nitrate (B79036) dramatically affects degradation pathways and rates. Biodegradation rates of aromatic compounds generally decrease as conditions shift from aerobic to anoxic (nitrate-reducing) and then to anaerobic. nih.gov

Microbial Acclimation: Microbial communities that have had long-term exposure to specific pollutants often develop a greater capacity to degrade them, resulting in higher removal rates compared to unacclimated populations. nih.govcapes.gov.br

Co-contaminants and Nutrients: The presence of other easily degradable organic substrates can sometimes inhibit the degradation of more complex molecules. nih.gov Conversely, the availability of essential nutrients like nitrogen and phosphorus is crucial for supporting microbial growth and metabolic activity. frontiersin.orgwikipedia.org

Physicochemical Parameters: Environmental conditions such as temperature, pH, and oxygen concentration directly impact microbial physiology and enzyme kinetics, thereby influencing the rate of biodegradation. wikipedia.org

Table 3: Key Factors Affecting the Environmental Degradation of Substituted Benzoates

| Factor | Effect on Degradation Rate | Reference |

| Halogen Type (Br vs. F) | Brominated compounds degrade faster than fluorinated ones | dss.go.th |

| Oxygen Availability | Higher rates in aerobic vs. anaerobic conditions | nih.gov |

| Microbial Acclimation | Acclimated microbes lead to faster degradation | nih.govcapes.gov.br |

| Nutrient Availability | Adequate N and P are required for microbial activity | frontiersin.orgwikipedia.org |

| Temperature & pH | Optimal ranges exist for microbial enzymes | wikipedia.org |

| This interactive table summarizes factors influencing the environmental fate of substituted benzoates. |

Environmental Monitoring Strategies for Halogenated Pollutants Utilizing Spectroscopic Techniques

Effective monitoring is essential for understanding the distribution and fate of halogenated pollutants in the environment. Spectroscopy, which studies the interaction between matter and electromagnetic radiation, offers a suite of powerful analytical techniques for this purpose. omicsonline.orgnumberanalytics.com These methods can provide rapid, sensitive, and sometimes real-time, in-situ measurements of contaminants in air, water, and soil. omicsonline.orgavantes.com

Several spectroscopic techniques are applicable to the detection of halogenated aromatic compounds:

UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. Aromatic compounds, including benzoates, have characteristic absorption spectra that can be used for quantification. omicsonline.org

Infrared (IR) Spectroscopy: IR spectroscopy identifies molecules based on their vibrational modes. The carbon-halogen and carboxylic acid functional groups in this compound would produce a distinct IR spectrum, allowing for its identification. omicsonline.org

Raman Spectroscopy: This technique provides information similar to IR but is less susceptible to interference from water, making it well-suited for analyzing aqueous samples. avantes.com Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive variant that can detect trace amounts of pollutants, and has been successfully used for sensing chlorinated aromatic hydrocarbons. acs.org

Fluorescence Spectroscopy: While not all molecules fluoresce, this method can be extremely sensitive for those that do. It is particularly useful for detecting certain types of hydrocarbon pollutants. avantes.com

These spectroscopic methods are central to environmental monitoring, enabling scientists to track the presence of pollutants, assess the effectiveness of remediation efforts, and gain a deeper understanding of biogeochemical processes. omicsonline.orgazooptics.com

Advanced Research Applications in Materials Science and Complex Organic Synthesis

Utilization as Building Blocks for Fluorine-Containing Functional Materials

The incorporation of fluorine atoms into organic materials can dramatically alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. qualitas1998.net Sodium 3-bromo-2-fluorobenzoate serves as a key precursor for a variety of fluorine-containing functional materials. Its reactive sites allow for its integration into larger molecular architectures, bringing with it the advantageous properties of the fluorine and bromine substituents.

The synthesis of such materials often involves the polymerization of fluorine-containing monomers or the chemical modification of existing polymers to introduce fluorine moieties. researchgate.net While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the principles of fluoropolymer synthesis suggest its utility. researchgate.netmdpi.com The carboxylate group can be converted to a variety of functional groups suitable for polymerization, while the bromine and fluorine atoms can be used to tune the electronic properties and intermolecular interactions of the resulting material. For instance, the related compound, 3-bromo-2-fluorobenzoic acid, is a known building block in the creation of complex molecules, underscoring the synthetic potential of its sodium salt. nbinno.comguidechem.com

The general strategy for creating these functional materials can be seen in the synthesis of perfluorinated organic polymers, which often involves the reaction of fluorinated linkers with other monomers. mdpi.com The presence of the C-F bond, with its high bond energy, imparts significant stability to these polymers. mdpi.com

Integration into Polymeric Architectures and Liquid Crystal Systems for Enhanced Properties

The precise arrangement of functional groups in this compound makes it an intriguing candidate for integration into sophisticated polymeric architectures and liquid crystal systems. The introduction of fluorine and bromine can significantly influence properties such as dielectric anisotropy, viscosity, and mesophase behavior in liquid crystals, and thermal and mechanical properties in polymers.

In the realm of liquid crystals, fluorinated compounds are highly sought after. The fluorine atom's small size and high electronegativity allow for the creation of materials with desirable dipole moments without introducing significant steric hindrance, which is crucial for the ordered arrangement of molecules in liquid crystal phases. guidechem.com Bromobenzenes are also recognized as important building blocks for liquid crystals. tcichemicals.com While direct studies on liquid crystals containing the 3-bromo-2-fluorobenzoyl moiety are not prevalent, the known effects of both fluorine and bromine on liquid crystalline properties suggest that this structural unit could be used to design new liquid crystal materials with specific electro-optical characteristics. The synthesis of such materials often involves the incorporation of fluorinated aromatic cores. nih.govmdpi.com

In polymer science, the copolymerization of ethylene (B1197577) with fluorinated comonomers has been shown to produce partially fluorinated polyolefins with tunable properties. rsc.org The 3-bromo-2-fluorobenzoate moiety, after suitable functionalization, could potentially be used as a comonomer to impart specific characteristics to a polymer backbone.

Table 1: Potential Impact of Integrating the 3-Bromo-2-fluorobenzoyl Moiety into Polymers and Liquid Crystals

| Property | Potential Enhancement in Polymers | Potential Enhancement in Liquid Crystals |

| Thermal Stability | Increased due to the strong C-F bond. | Enhanced mesophase stability. |

| Chemical Resistance | Improved inertness to chemical attack. | Greater stability in device applications. |

| Dielectric Properties | Can be tailored for specific applications. | Modification of dielectric anisotropy (Δε). |

| Surface Energy | Lowered surface energy, leading to hydrophobicity. | Altered anchoring properties on surfaces. |

| Optical Properties | Potential for high refractive index materials. | Tuning of birefringence (Δn). |

Role in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The unique substitution pattern of this compound provides a versatile starting point for the construction of a wide array of heterocyclic systems. The bromine atom is particularly useful as a handle for cross-coupling reactions, allowing for the introduction of various substituents, while the carboxylate and fluorine can direct or participate in cyclization reactions.

General strategies for the synthesis of benzo-fused oxygen heterocycles, for example, often rely on the intramolecular reactions of substituted aromatic precursors. organic-chemistry.org The 3-bromo-2-fluorobenzoate structure can be envisioned as a precursor to various substituted benzofurans, chromones, and other related heterocycles. The bromine can be replaced through a variety of palladium- or copper-catalyzed cross-coupling reactions to build the carbon skeleton, followed by cyclization involving the carboxylate or a derivative thereof.

For instance, the synthesis of certain anticancer and oxytocin (B344502) receptor antagonist intermediates involves the use of related 2-chloro-3-fluorobromobenzene, highlighting the utility of such substituted halobenzenes in preparing medicinally relevant heterocyclic scaffolds. google.com

Precursor for Designing Novel Aromatic Scaffolds with Tailored Chemical and Physical Properties

The ability to selectively functionalize the three distinct positions on the aromatic ring of this compound makes it an excellent precursor for designing novel aromatic scaffolds. nbinno.comguidechem.com The differential reactivity of the carboxylate, bromine, and fluorine atoms allows for a stepwise and controlled introduction of various functional groups, leading to precisely substituted benzene (B151609) derivatives.

The carboxylate group can be transformed into esters, amides, alcohols, or other functionalities. guidechem.com The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of C-C, C-N, and C-O bonds. The fluorine atom, while generally less reactive, can participate in nucleophilic aromatic substitution reactions under specific conditions or influence the reactivity of the other positions through its electronic effects.

This multi-handle approach allows for the creation of a diverse library of 1,2,3-trisubstituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. guidechem.com The synthesis of the BRAF kinase inhibitor Dabrafenib, for example, utilizes 3-bromo-2-fluorobenzoic acid as a key intermediate, showcasing the power of this scaffold in constructing complex, biologically active molecules. nbinno.com

Exploration in the Synthesis of Complex Organic Molecules through Advanced Methodologies

The synthesis of complex organic molecules often requires the use of advanced and highly selective chemical transformations. This compound and its derivatives are well-suited for such methodologies.

Iron-catalyzed cross-coupling reactions, for instance, have emerged as a more sustainable alternative to traditional palladium-catalyzed methods. The related benzamides have been shown to undergo iron-catalyzed Kumada cross-coupling reactions, demonstrating the feasibility of using such precursors in modern synthetic protocols. nih.govnih.gov

Furthermore, the bromine atom on the aromatic ring makes this compound an ideal substrate for various metal-organic framework (MOF) syntheses. rsc.orgyoutube.com While 2-fluorobenzoic acid has been used as a modulator in the synthesis of rare-earth MOFs, the additional bromine handle on this compound offers a potential site for post-synthetic modification, allowing for the tuning of the MOF's properties for applications in gas storage, separation, and catalysis. acs.org

The ester derivative, Methyl 3-bromo-2-fluorobenzoate, is a known intermediate in the synthesis of selective BRAF inhibitors, further emphasizing the importance of this structural motif in the development of complex, high-value molecules. tcichemicals.com

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing Sodium 3-bromo-2-fluorobenzoate with high purity?

- Methodology : The compound is typically synthesized via neutralization of 3-bromo-2-fluorobenzoic acid with sodium hydroxide. Key steps include:

- Acid activation : Dissolve 3-bromo-2-fluorobenzoic acid in a polar solvent (e.g., ethanol or water).

- Neutralization : Add aqueous NaOH dropwise under controlled pH (7–8) to form the sodium salt.

- Purification : Recrystallize from a water-ethanol mixture to remove unreacted acid or sodium impurities. Monitor purity via HPLC (>97% target) .

- Challenges : Incomplete neutralization or residual solvents may require iterative recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : Use -NMR to confirm aromatic proton environments and -NMR for fluorine substituent analysis.

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to verify molecular weight (e.g., [M–Na] ion).

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity and quantify impurities .

- Data Interpretation : Compare spectral data with PubChem entries for analogous benzoate derivatives .

Q. How does the sodium counterion influence the solubility and reactivity of 3-bromo-2-fluorobenzoate in aqueous vs. organic media?

- Solubility : Sodium salts generally exhibit higher aqueous solubility than their carboxylic acid precursors, enabling reactions in polar solvents.

- Reactivity : The sodium ion may act as a weak Lewis acid in coordinating with nucleophiles during substitution reactions. Contrast with ester derivatives (e.g., methyl analogs), which require harsher conditions for hydrolysis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Mechanistic Insights :

- The electron-withdrawing fluorine at the ortho position directs nucleophiles (e.g., amines, thiols) to the meta or para positions relative to bromine.

- Experimental Design : Use DFT calculations to predict transition states and optimize reaction conditions (e.g., Pd-catalyzed cross-coupling for bromine substitution) .

- Contradiction Management : If competing substitution pathways occur, employ kinetic vs. thermodynamic control (e.g., varying temperature or solvent polarity) .

Q. How can this compound serve as a precursor for fluorinated bioactive molecules or materials?

- Applications :

- Pharmaceutical Intermediates : Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl structures for kinase inhibitors.

- Polymer Chemistry : Incorporate into fluorinated monomers for high thermal stability materials.

- Case Study : Analogous sulfonamide derivatives (e.g., 3-bromo-5-cyano-2-fluorobenzenesulfonyl chloride) are used in API synthesis .

Q. What are the primary sources of impurities in this compound synthesis, and how are they quantified?

- Impurity Profiling :

- By-Products : Residual 3-bromo-2-fluorobenzoic acid, sodium halides, or oxidative by-products (e.g., dibromo derivatives).

- Detection : Use ion chromatography for halide quantification and LC-MS for structural identification of organic impurities.

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Protocol :

- Accelerated Degradation : Expose samples to elevated temperatures (40°C), humidity (75% RH), and light for 4–8 weeks.

- Analysis : Monitor via HPLC for degradation products (e.g., decarboxylation or halogen loss).

Q. What computational tools can predict the reactivity of this compound in complex reaction systems?

- Tools :

- DFT Simulations : Gaussian or ORCA software to model transition states and substituent effects.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- Validation : Cross-reference computational data with experimental NMR/kinetic results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.